Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Overview
Description
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide is a chemical compound with the CAS Number: 102625-96-7 . Its IUPAC name is 4-methoxy-2,3-dimethylpyridine 1-oxide . It has a molecular weight of 153.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide are not available, it’s known that ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base has been studied .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C . The molecular weight is 153.18 . Unfortunately, other specific physical and chemical properties were not found in the sources.Scientific Research Applications
Preparation of Pyridine Derivatives
Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions . The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Antimicrobial and Antiviral Activities
Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . A pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
3. Synthesis of (±)-pumiliotoxin C and (±)-lasubine II 4-Methoxypyridine was used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
Construction of Dihyropyridin-4-ones
4-Methoxypyridine was also used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .
5. Treatment of Disorders Involving Elevated Plasma Blood Glucose Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of Thiopyridine
Fe3O4@CoII (macrocyclic Schiff base ligand) 34 was synthesized as an efficient and recoverable catalyst for the synthesis of thiopyridine .
Safety and Hazards
Safety information indicates that one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It’s also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxypyridine have been used as potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, including the suzuki–miyaura (sm) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Studies have shown that Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide possesses antioxidant and free-radical scavenging abilities. It has also been shown to inhibit cancer cell proliferation and decrease oxidative stress in cancer cells.
Action Environment
The action environment of Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be influenced by various factors. For instance, dust formation should be avoided, and it’s recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition . Discharge into the environment must be avoided .
properties
IUPAC Name |
4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQFDZRGFDNEHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442653 | |
Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
CAS RN |
102625-96-7 | |
Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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